molecular formula C10H13NO2S B13960747 (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

Cat. No.: B13960747
M. Wt: 211.28 g/mol
InChI Key: PANYDEAFOFBTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is a chemical compound with the molecular formula C10H13NO2S. This compound features a pyrrolidine ring substituted with a hydroxyl group and a thiophene ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone typically involves the reaction of 3-methylthiophene-2-carboxylic acid with pyrrolidine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanol
  • (3-oxopyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
  • (3-chloropyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

Uniqueness

(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-(3-methylthiophen-2-yl)methanone

InChI

InChI=1S/C10H13NO2S/c1-7-3-5-14-9(7)10(13)11-4-2-8(12)6-11/h3,5,8,12H,2,4,6H2,1H3

InChI Key

PANYDEAFOFBTLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.